1-Boc-3-isobutylpiperazine

Vue d'ensemble

Description

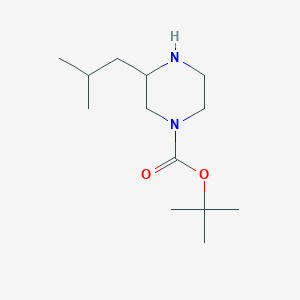

1-Boc-3-isobutylpiperazine, also known as tert-butyl 3-isobutyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The Boc group (tert-butoxycarbonyl) is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and its ease of removal under acidic conditions .

Méthodes De Préparation

1-Boc-3-isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Another method involves the use of diethylamine as a starting material, which undergoes chlorination, Boc protection, and cyclization to yield this compound with high efficiency and purity . Industrial production methods often focus on optimizing yield and reducing environmental impact, making these processes suitable for large-scale applications .

Analyse Des Réactions Chimiques

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is removed under acidic conditions to yield reactive intermediates for further functionalization.

Deprotection is critical for generating free amines, enabling subsequent alkylation or conjugation . BCl₃ simultaneously demethylates and oxidizes intermediates .

Reductive Amination

The secondary amine undergoes reductive amination with aldehydes/ketones to form substituted piperazines.

This method enables stereoselective introduction of diverse substituents while preserving chirality .

Oxidation and Reduction

The piperazine ring and substituents participate in redox reactions.

Oxidation with mCPBA generates polar metabolites for pharmacokinetic studies , while LiAlH₄ reduces carbonyl groups .

Substitution Reactions

The Boc-protected nitrogen and isobutyl group undergo nucleophilic/electrophilic substitutions.

Alkylation with benzyl bromides or isobutyl halides is common for diversifying piperazine scaffolds .

Comparative Reactivity with Analogues

Key distinctions in reactivity between (S)-1-Boc-3-isobutylpiperazine and related compounds:

The isobutyl group in (S)-1-Boc-3-isobutylpiperazine enhances hydrophobicity and modulates steric effects during coupling reactions .

Applications De Recherche Scientifique

1-Boc-3-isobutylpiperazine is widely used in scientific research due to its versatility and stability. Some of its applications include:

Organic Synthesis: It is used in the preparation of various piperazine derivatives, which are important in the synthesis of pharmaceuticals and other bioactive molecules.

Material Science: Its unique properties make it useful in the development of new materials with specific chemical and physical characteristics.

Mécanisme D'action

The mechanism of action of 1-Boc-3-isobutylpiperazine primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions and allowing for selective modification of other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparaison Avec Des Composés Similaires

1-Boc-3-isobutylpiperazine can be compared with other Boc-protected piperazine derivatives, such as:

1-Boc-piperazine: Similar in structure but lacks the isobutyl group, making it less sterically hindered.

1-Boc-4-methylpiperazine: Contains a methyl group instead of an isobutyl group, resulting in different steric and electronic properties.

1-Boc-4-phenylpiperazine: Contains a phenyl group, which introduces aromaticity and affects the compound’s reactivity and solubility.

Activité Biologique

1-Boc-3-isobutylpiperazine is a derivative of piperazine, a cyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isobutyl side chain attached to the piperazine ring. This structural modification enhances its lipophilicity and potential receptor binding affinity.

The mechanism of action for this compound involves interactions with various biological targets, including receptors and enzymes. These interactions can modulate signaling pathways, leading to diverse physiological effects. The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and other cellular processes.

Pharmacological Properties

This compound has been investigated for several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. The exact mechanism may involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Boc group + isobutyl side chain | Antitumor, neuroprotective |

| 2-Methylpiperazine | Methyl group instead of isobutyl | Moderate neuroactivity |

| N-Methylpiperazine | Methyl group on nitrogen | Antidepressant properties |

Case Studies and Research Findings

- Antitumor Studies : A study demonstrated that derivatives of piperazine, including this compound, showed significant cytotoxicity against human cancer cell lines. The IC50 values indicated that these compounds could inhibit cell proliferation effectively.

- Neuroprotective Research : Research involving animal models has shown that this compound can reduce oxidative stress markers in neuronal tissues, suggesting a protective role against neurodegeneration.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects on Gram-positive bacteria, indicating its potential as a lead compound in antibiotic development.

Propriétés

IUPAC Name |

tert-butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(2)8-11-9-15(7-6-14-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJZDBPJNYEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN(CCN1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542839 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78551-93-6 | |

| Record name | tert-Butyl 3-(2-methylpropyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.